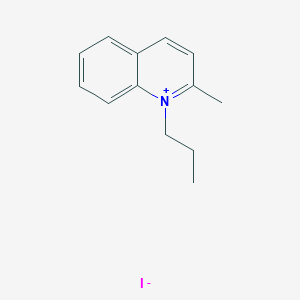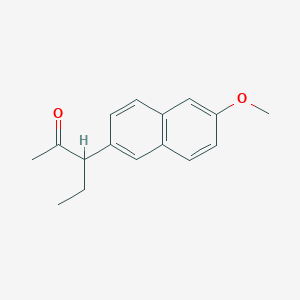![molecular formula C11H10N4O4S B14622678 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- CAS No. 55842-00-7](/img/structure/B14622678.png)
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₄S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a nitrophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron, hydrochloric acid, tin, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Amination Products: Conversion of the nitro group to an amino group.
Substitution Products: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for detection and analysis in biological research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The nitrophenylamino group can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Similar structure with a methyl group instead of a nitro group.
N-[(Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: Contains a butylamino carbonyl group.
Uniqueness:
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is unique due to the presence of the nitrophenylamino group, which imparts specific reactivity and biological activity
Propiedades
Número CAS |
55842-00-7 |
|---|---|
Fórmula molecular |
C11H10N4O4S |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
2-(3-nitroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(16)17/h1-7H,(H,13,14)(H2,12,18,19) |
Clave InChI |
CWTAKVXEFMEHPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



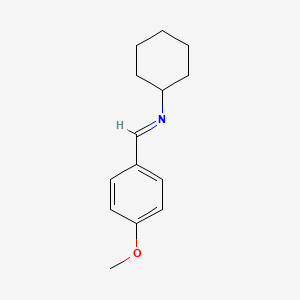
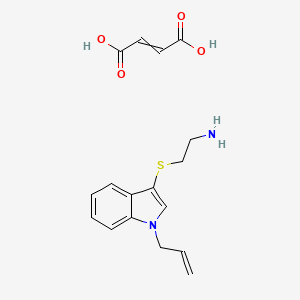
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
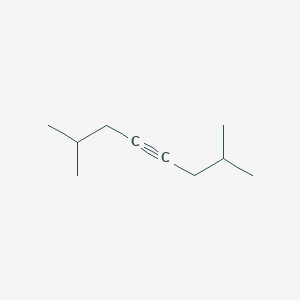

![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
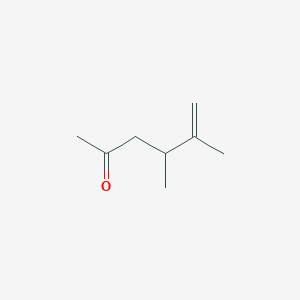
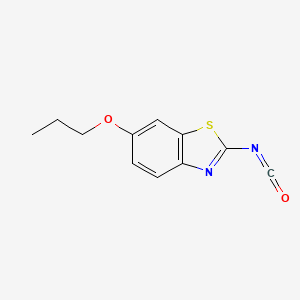
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
